molecular formula C25H25ClN6O2 B11459406 N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide

Cat. No.: B11459406
M. Wt: 477.0 g/mol
InChI Key: BQIMEDQRLSKZCI-UHFFFAOYSA-N
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Description

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes an indole moiety, a pyrimidine ring, and a methoxybenzamide group. The presence of these functional groups suggests potential biological activity, making it a candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Chlorination: The indole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.

    Coupling with Ethylamine: The chlorinated indole is reacted with ethylamine to form the 2-(5-chloro-1H-indol-3-yl)ethylamine intermediate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a diketone and an amidine.

    Condensation Reaction: The indole and pyrimidine intermediates are then coupled through a condensation reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Methoxybenzamide Formation: Finally, the methoxybenzamide group is introduced through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the nitro or carbonyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, or enzymatic catalysts.

Major Products

    Oxidation: Quinone derivatives, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted indole derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes, such as apoptosis and cell cycle regulation.

    Chemical Biology: The compound serves as a tool to probe biological pathways and identify potential drug targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it may induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide can be compared with other similar compounds, such as:

    N-[(E)-{[2-(5-Bromo-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide: This compound has a bromo group instead of a chloro group, which may affect its reactivity and biological activity.

    N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-ethoxybenzamide: This compound has an ethoxy group instead of a methoxy group, which may influence its solubility and pharmacokinetic properties.

    N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-hydroxybenzamide: This compound has a hydroxy group instead of a methoxy group, which may alter its hydrogen bonding interactions and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25ClN6O2

Molecular Weight

477.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-methoxybenzamide

InChI

InChI=1S/C25H25ClN6O2/c1-15-12-16(2)30-25(29-15)32-24(31-23(33)17-4-7-20(34-3)8-5-17)27-11-10-18-14-28-22-9-6-19(26)13-21(18)22/h4-9,12-14,28H,10-11H2,1-3H3,(H2,27,29,30,31,32,33)

InChI Key

BQIMEDQRLSKZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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